molecular formula C15H4F5NO4 B13477007 1,3-Dioxoisoindolin-2-yl 2,3,4,5,6-pentafluorobenzoate

1,3-Dioxoisoindolin-2-yl 2,3,4,5,6-pentafluorobenzoate

Cat. No.: B13477007
M. Wt: 357.19 g/mol
InChI Key: XUOAACOWTQINJH-UHFFFAOYSA-N
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,5,6-pentafluorobenzoate is an organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,5,6-pentafluorobenzoate typically involves the reaction of phthalic anhydride with 2,3,4,5,6-pentafluorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,5,6-pentafluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phthalimide derivatives, while substitution reactions can produce a variety of substituted phthalimides .

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,5,6-pentafluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,5,6-pentafluorobenzoate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,5,6-pentafluorobenzoate is unique due to the presence of the pentafluorobenzoate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other phthalimides may not be as effective .

Properties

Molecular Formula

C15H4F5NO4

Molecular Weight

357.19 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2,3,4,5,6-pentafluorobenzoate

InChI

InChI=1S/C15H4F5NO4/c16-8-7(9(17)11(19)12(20)10(8)18)15(24)25-21-13(22)5-3-1-2-4-6(5)14(21)23/h1-4H

InChI Key

XUOAACOWTQINJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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